molecular formula C12H14N2OS B2906173 1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea CAS No. 1022808-93-0

1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea

Cat. No. B2906173
CAS RN: 1022808-93-0
M. Wt: 234.32
InChI Key: DRNDYCGUKYWDKY-UHFFFAOYSA-N
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Description

1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea is a thiourea derivative with a cyclopropyl group and a phenacyl group attached to the thiourea core. The phenacyl group consists of a phenyl group connected to an acyl group (Figure 1) .


Synthesis Analysis

Several methods exist for synthesizing thioureas. One approach involves the condensation of amines with carbon disulfide in an aqueous medium, leading to symmetrical and unsymmetrical substituted thiourea derivatives. This protocol works well with aliphatic primary amines, yielding various di- and trisubstituted thiourea derivatives .


Molecular Structure Analysis

The molecular formula of 1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea is C~14~H~14~N~2~O~2~S . It contains a cyclopropyl group, a phenacyl group, and a thiourea moiety. The phenacyl group is attached to the thiourea core, contributing to its overall structure .


Chemical Reactions Analysis

1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea can participate in various chemical reactions, including thioacylation reactions with nucleophiles such as amines, alcohols, and thiols. These reactions yield a series of thiocarbonyl compounds with good chemical selectivity and functional group tolerance .

Scientific Research Applications

Synthesis of Symmetrical and Unsymmetrical Thiourea Derivatives

Thioureas are a class of organic compounds with wide applications in various fields of chemistry. The compound “1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea” can be used to synthesize both symmetrical and unsymmetrical thiourea derivatives. This is achieved through a condensation reaction between amines and carbon disulfide in an aqueous medium, which is an efficient method for producing these derivatives .

Development of Chiral Thiourea Catalysts

Chiral thiourea catalysts are important in asymmetric synthesis, which is a key area in the production of pharmaceuticals. The compound can be utilized in the synthesis of chiral thiourea catalysts, which can then be employed to induce stereoselectivity in chemical reactions .

Creation of Thiocarbonyl Compounds

“1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea” can act as a thioacylating agent, which is useful in the preparation of various thiocarbonyl compounds. These compounds have applications in the synthesis of pharmaceuticals and agrochemicals due to their biological activity .

Synthesis of Guanidines

Guanidines are another class of organic compounds with significant biological activity. They can be synthesized from thioureas, and “1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea” can serve as a precursor in the synthesis of disubstituted and trisubstituted guanidines, as well as aromatic guanidines .

Production of Oxazolidinethiones

Oxazolidinethiones are heterocyclic compounds that have potential applications in medicinal chemistry. The compound can be used in the synthesis of oxazolidinethiones, including chiral variants that can serve as auxiliaries in asymmetric synthesis .

Chemical Selectivity in Organic Synthesis

The compound can be used to achieve chemical selectivity in organic synthesis. When activated with certain reagents, it can selectively thioacylate nucleophiles such as amines, alcohols, and thiols, which is a valuable trait in the synthesis of complex molecules .

Future Directions

: Maddani, M. R., Prabhu, K. R. (2010)J. Org. Chem., 75 , 2327-2332. : Phenacyl group. (n.d.). In Wikipedia. Retrieved from here.

properties

IUPAC Name

N-(cyclopropylcarbamothioyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-11(8-9-4-2-1-3-5-9)14-12(16)13-10-6-7-10/h1-5,10H,6-8H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNDYCGUKYWDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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